Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate is a complex organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds containing a thienopyridine structure, which is known for its diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the thienopyridine core: : Starting from 2-amino-3-carboxythiophene, it is cyclized with an appropriate aldehyde and ammonia to form the thienopyridine ring.
Introduction of the methoxy group: : Methoxylation is typically carried out by reacting the intermediate with dimethyl sulfate or methanol in the presence of a base.
Formation of the oxime: : The thienopyridine intermediate is reacted with hydroxylamine to form the oxime derivative.
Substitution with 2,6-dichlorobenzyl: : The oxime group is further reacted with 2,6-dichlorobenzyl bromide under basic conditions to obtain the final product.
Industrial Production Methods
In industrial settings, the production process involves scaling up the laboratory synthesis with optimization of reaction conditions, solvent recovery, and purification methods to achieve high yields and purity. Key factors include:
Use of high-efficiency catalysts.
Continuous flow processes for better reaction control.
Advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: : Can be oxidized under strong oxidizing agents to yield corresponding N-oxides.
Reduction: : Can be reduced using suitable reducing agents like lithium aluminum hydride to produce the amine derivative.
Substitution: : Undergoes nucleophilic substitution reactions due to the presence of the electrophilic dichlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophiles such as thiols, amines, or halides.
Major Products
Oxidation: : Formation of N-oxide derivatives.
Reduction: : Amino derivatives.
Substitution: : Various substituted thienopyridines.
Scientific Research Applications
This compound finds applications in multiple fields due to its unique structure and reactivity:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Explored for its potential as a biochemical probe due to its binding affinity to specific proteins.
Medicine: : Investigated for its potential therapeutic effects, particularly in anti-inflammatory and anti-cancer research.
Industry: : Utilized in the development of novel materials and as intermediates in chemical manufacturing.
Mechanism of Action
The precise mechanism of action varies depending on its application:
Biochemical Pathways: : Binds to specific molecular targets, altering their activity.
Cellular Effects: : Influences cellular pathways by modulating enzyme activities or receptor binding.
Comparison with Similar Compounds
Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate stands out due to its unique thienopyridine core and dichlorobenzyl group. Similar compounds include:
Thienopyridines: : Known for their broad range of biological activities.
Oxime Ethers: : Often used as intermediates in pharmaceutical synthesis.
Benzyl Derivatives: : Exhibit varied chemical reactivities and biological activities.
This compound's uniqueness lies in its combined structural features and versatile chemical behavior, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
ethyl 3-[[(2,6-dichlorophenyl)methoxyamino]methylideneamino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O4S/c1-3-27-19(25)17-16(15-14(26-2)7-8-22-18(15)29-17)23-10-24-28-9-11-12(20)5-4-6-13(11)21/h4-8,10H,3,9H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKTZGGTZMZEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CN=C2S1)OC)N=CNOCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.